molecular formula C15H16OS B14584372 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran CAS No. 61464-07-1

2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran

Cat. No.: B14584372
CAS No.: 61464-07-1
M. Wt: 244.4 g/mol
InChI Key: HRFHLTQSXYHNFS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a pyran ring substituted with a phenylsulfanyl ethynyl group and two methyl groups. Its molecular formula is C15H16OS, and it has a molecular weight of approximately 244.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as dihydropyran derivatives.

    Introduction of the Phenylsulfanyl Ethynyl Group: This step involves the addition of a phenylsulfanyl group to an ethynyl moiety, which is then attached to the pyran ring through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the ethynyl group or other functional groups.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or organometallic compounds for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyran ring.

Scientific Research Applications

2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of

Properties

CAS No.

61464-07-1

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

6,6-dimethyl-4-(2-phenylsulfanylethynyl)-2,5-dihydropyran

InChI

InChI=1S/C15H16OS/c1-15(2)12-13(8-10-16-15)9-11-17-14-6-4-3-5-7-14/h3-8H,10,12H2,1-2H3

InChI Key

HRFHLTQSXYHNFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CCO1)C#CSC2=CC=CC=C2)C

Origin of Product

United States

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